molecular formula C8H5NOS B1449250 Thieno[3,2-b]pyridine-3-carbaldehyde CAS No. 1369237-95-5

Thieno[3,2-b]pyridine-3-carbaldehyde

Cat. No.: B1449250
CAS No.: 1369237-95-5
M. Wt: 163.2 g/mol
InChI Key: PCQRBOLKGFLGJO-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring The aldehyde functional group is attached to the third carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Thieno[3,2-b]pyridine-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack formylation, where the formyl group is introduced into the electron-rich aromatic compound using the Vilsmeier reagent. This reagent is typically prepared by reacting a disubstituted formamide, such as dimethylformamide, with an acid chloride like phosphorus oxychloride .

Another method involves the Suzuki coupling reaction, which is used to synthesize heterocyclic aldehydes based on the thieno[3,2-b]thiophene core. This method involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-b]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens or nitro compounds, while nucleophilic substitution reactions may involve reagents like amines or thiols.

Major Products

    Oxidation: Thieno[3,2-b]pyridine-3-carboxylic acid.

    Reduction: Thieno[3,2-b]pyridine-3-methanol.

    Substitution: Various substituted thieno[3,2-b]pyridine derivatives depending on the reagents used.

Scientific Research Applications

Thieno[3,2-b]pyridine-3-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Thieno[3,2-b]pyridine-3-carbaldehyde can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and functional group arrangement, which confer unique reactivity and potential for diverse applications.

Properties

IUPAC Name

thieno[3,2-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-4-6-5-11-7-2-1-3-9-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQRBOLKGFLGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CS2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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